1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine
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Overview
Description
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenyl group substituted with nitro and trifluoromethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro groupThe final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine: Similar structure but lacks the sulfonyl group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine is unique due to the presence of both nitro and trifluoromethylsulfonyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c12-11(13,14)21(19,20)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOGJQCMRTRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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